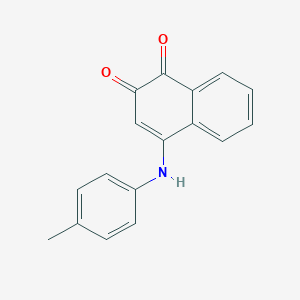

4-(4-Toluidino)-1,2-naphthalenedione

Description

Significance of Naphthoquinones in Chemical and Biological Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). researchgate.net Their structure, featuring a naphthalene ring system with two carbonyl groups, underpins a wide array of chemical and biological activities that have captured the attention of researchers for decades. researchgate.netnih.gov These compounds are widely distributed in nature, found in various plants, fungi, and bacteria, where they often play a role in defense mechanisms. researchgate.netmdpi.com

In the realm of chemical research, naphthoquinones serve as versatile scaffolds for the synthesis of more complex molecules and heterocyclic compounds. researchgate.net Their reactivity, particularly their susceptibility to nucleophilic addition and redox reactions, makes them valuable starting materials in organic synthesis. The quinone moiety can act as an electrophile and participate in Michael additions, allowing for the introduction of various functional groups and the creation of diverse chemical libraries. nih.gov

From a biological perspective, the significance of naphthoquinones is vast and multifaceted. They are known to interfere with cellular processes by generating reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and lead to cell death. nih.govnih.gov This property is a cornerstone of their investigation as potential therapeutic agents. Furthermore, naphthoquinones can interact with a variety of biological macromolecules, including enzymes and nucleic acids, leading to the modulation of cellular signaling pathways. nih.gov Their broad spectrum of biological activities includes antimicrobial, antiviral, anti-inflammatory, and, most notably, anticancer properties. researchgate.netmdpi.com The ability of some naphthoquinone derivatives to inhibit key enzymes like topoisomerase has positioned them as important leads in the development of new chemotherapeutic agents. nih.govnih.gov

Structural Classification and Academic Relevance of 1,2-Naphthoquinone (B1664529) Derivatives

Naphthoquinones are structurally classified based on the position of the two carbonyl groups on the naphthalene ring. The two primary isomers are 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone. While 1,4-naphthoquinone derivatives have been more extensively studied, 1,2-naphthoquinones are gaining increasing academic relevance due to their unique chemical properties and biological activities. researchgate.netresearchgate.net

1,2-Naphthoquinones, also known as ortho-naphthoquinones, are noted for their role as metabolites of naphthalene and have been identified in environmental sources such as diesel exhaust particles. sigmaaldrich.com The academic interest in 1,2-naphthoquinone derivatives stems from their potential as cytotoxic agents. Research has indicated that the introduction of certain functional groups, such as amino, thiosemicarbazone, and semicarbazone moieties, can significantly enhance their anticancer activity. nih.gov For instance, studies have shown that some 1,2-naphthoquinone derivatives exhibit greater cytotoxic potential against certain cancer cell lines compared to their 1,4-naphthoquinone counterparts. researchgate.net

The synthesis of substituted 1,2-naphthoquinones, particularly 4-amino derivatives, is an active area of research. Scientists have developed various methods to achieve regioselective synthesis, including catalyst-free approaches and biocatalytic strategies, to produce these valuable compounds for further investigation. researchgate.netmdpi.com The ongoing exploration of 1,2-naphthoquinone derivatives continues to uncover novel compounds with promising therapeutic potential.

Overview of 4-(4-Toluidino)-1,2-naphthalenedione in Contemporary Chemical and Biological Investigations

This compound is a specific derivative belonging to the class of 4-arylamino-1,2-naphthoquinones. As a member of this group, it is an organic compound characterized by a 1,2-naphthoquinone core with a p-toluidine (B81030) group attached at the 4-position. While comprehensive research specifically detailing the synthesis, physicochemical properties, and biological activities of this compound is not extensively available in the public domain, its chemical structure suggests it would be a subject of interest in medicinal chemistry.

The investigation of its broader class, 4-arylamino-1,2-naphthoquinones, provides a framework for understanding its potential significance. Research on related compounds has revealed that the amino linkage at the C-4 position can be crucial for biological activity. For example, studies on various 4-amino-1,2-naphthoquinone (B1620441) derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. nih.gov The nature of the aryl group attached to the amino function can modulate this activity.

The synthesis of 4-arylamino-1,2-naphthoquinones has been approached through methods such as the reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with various amines or through LED light-induced regioselective synthesis. researchgate.net These synthetic strategies could theoretically be adapted for the production of this compound.

Given the established anticancer and antimicrobial potential of the 1,2-naphthoquinone scaffold, it is plausible that this compound is being investigated in contemporary research for similar properties. However, without specific published data, its detailed profile remains a subject for future scientific disclosure.

Interactive Data Tables

Cytotoxicity of 1,2-Naphthoquinone Derivatives

The following table summarizes the cytotoxic activity of various 1,2-naphthoquinone derivatives against different human cancer cell lines, as reported in scientific literature. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2-Naphthoquinone 2-thiosemicarbazone | Hep-G₂ (Liver) | 5.73 | nih.gov |

| 1,2-Naphthoquinone 2-thiosemicarbazone | MG-63 (Osteosarcoma) | 8.42 | nih.gov |

| 1,2-Naphthoquinone 2-thiosemicarbazone | MCF-7 (Breast) | 9.12 | nih.gov |

| 1,2-Naphthoquinone-2-semicarbazone | Hep-G₂ (Liver) | 10.23 | nih.gov |

| 1,2-Naphthoquinone-2-semicarbazone | MG-63 (Osteosarcoma) | 12.87 | nih.gov |

| 1,2-Naphthoquinone-2-semicarbazone | MCF-7 (Breast) | 11.45 | nih.gov |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | Hep-G₂ (Liver) | 8.13 | nih.gov |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | MG-63 (Osteosarcoma) | 11.12 | nih.gov |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | MCF-7 (Breast) | 10.23 | nih.gov |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | Hep-G₂ (Liver) | 15.43 | nih.gov |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | MG-63 (Osteosarcoma) | 17.67 | nih.gov |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | MCF-7 (Breast) | 16.29 | nih.gov |

An exploration into the synthesis of this compound reveals a variety of sophisticated chemical strategies. The construction of this molecule is a two-part challenge: forming the core 1,2-naphthoquinone scaffold and then introducing the specific 4-toluidino group onto this framework. The methodologies employed range from classical oxidation and cycloaddition reactions to modern catalytic C-H functionalization, each offering distinct advantages in terms of efficiency and selectivity.

Structure

3D Structure

Properties

CAS No. |

69085-39-8 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

4-(4-methylanilino)naphthalene-1,2-dione |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |

InChI Key |

ICGLGYCHUQDWMB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |

Other CAS No. |

69085-39-8 |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of 4 4 Toluidino 1,2 Naphthalenedione

Electronic Structure Elucidation via UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 4-arylamino-1,2-naphthoquinones, the electronic spectra are influenced by the tautomeric forms the molecule can adopt in solution. In strongly acidic environments (pH ≤ 0.8), the protonation of the 2-keto group can occur. researchgate.net

The absorption spectrum of the parent 1,2-naphthalenedione molecule displays characteristic bands. It exhibits two weaker π-π* transitions at longer wavelengths, around 340 nm and 420 nm, and a more intense π-π* transition at a shorter wavelength of approximately 250 nm. researchgate.net The peak around 260 nm is indicative of the aromatic structure, while the bands at 340 nm and 420 nm are associated with the C=O functional groups. researchgate.net The introduction of the 4-toluidino group, an electron-donating substituent, is expected to cause a bathochromic (red) shift in these absorption bands due to intramolecular charge transfer interactions between the amino group and the naphthoquinone core.

Table 1: UV-Visible Absorption Data for Naphthoquinones

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 1,2-Naphthalenedione | 250 | π-π | researchgate.net |

| 1,2-Naphthalenedione | 340 | π-π | researchgate.net |

| 1,2-Naphthalenedione | 420 | π-π* | researchgate.net |

Vibrational Analysis: Applications of Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. nih.gov For quinone derivatives, these techniques are particularly useful for characterizing the carbonyl (C=O) and C=C stretching vibrations within the quinone ring.

In the parent molecule, 1,4-naphthoquinone (B94277), the C-C stretching vibrations are observed in the range of 1357–1650 cm⁻¹. sphinxsai.com For 2-amino-1,4-naphthoquinone, theoretical calculations predict C-H stretching frequencies around 3328 cm⁻¹, 3323 cm⁻¹, 3315 cm⁻¹, 3303 cm⁻¹, and 3113 cm⁻¹, with an observed frequency at 3387 cm⁻¹. sphinxsai.com The C-C stretching vibrations for this amino derivative are predicted between 1324 cm⁻¹ and 1562 cm⁻¹ and observed experimentally between 1364 cm⁻¹ and 1566 cm⁻¹. sphinxsai.com

For 4-(4-toluidino)-1,2-naphthalenedione, characteristic IR bands would include N-H stretching vibrations, C=O stretching frequencies of the quinone moiety, and aromatic C=C stretching vibrations from both the naphthalene (B1677914) and toluidine rings. The position of the C=O stretching bands can provide insight into the electronic environment and potential intramolecular hydrogen bonding.

Table 2: Key Infrared (IR) Frequencies for Related Naphthoquinone Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 2-amino-1,4-naphthoquinone | C-H stretch (obs.) | 3387 | sphinxsai.com |

| 2-amino-1,4-naphthoquinone | C-C stretch (obs.) | 1364-1566 | sphinxsai.com |

| 1,4-naphthoquinone | C-C stretch | 1357-1650 | sphinxsai.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. nih.gov

For derivatives of 1,4-naphthoquinone, the chemical shifts of the carbonyl carbons are typically observed in the downfield region of the ¹³C NMR spectrum. For instance, in certain 1,4-naphthoquinone derivatives, these signals can appear at approximately δ 186.1 and 185.9 ppm. nih.gov The protons on the naphthoquinone ring and the substituent groups give rise to characteristic signals in the ¹H NMR spectrum, with their chemical shifts and coupling constants providing information about their connectivity. mdpi.com

In the case of this compound, the ¹H NMR spectrum would be expected to show signals for the protons of the naphthalene ring system, the protons of the toluidine aromatic ring, the amino (N-H) proton, and the methyl (CH₃) protons of the tolyl group. The ¹³C NMR spectrum would similarly display distinct signals for the carbonyl carbons, the aromatic carbons of both ring systems, and the methyl carbon. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning these signals. nih.govmdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for Naphthoquinone Carbonyl Carbons

| Compound Type | Carbon Atom | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone Derivative | C=O | 186.1 | nih.gov |

| 1,4-Naphthoquinone Derivative | C=O | 185.9 | nih.gov |

Mass Spectrometry in the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of naphthoquinone derivatives, often showing prominent signals for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, can provide valuable structural information. nih.gov The fragmentation patterns of amino-naphthoquinones are often structure-dependent, allowing for the identification of the substituent and its position on the quinone ring. researchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₇H₁₃NO₂.

Electrochemical Investigations: Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. mdpi.com Naphthoquinones are well-known to be redox-active molecules, and their electrochemical behavior is of significant interest. nih.govcopernicus.org The cyclic voltammogram of a naphthoquinone typically shows reversible or quasi-reversible reduction and oxidation peaks corresponding to the transfer of electrons. sciforum.net

The redox potential of a naphthoquinone derivative is influenced by the nature and position of the substituents on the ring. nih.gov For example, 1,4-naphthoquinone in an aprotic solvent like [bmim][BF₄] exhibits two one-electron reduction steps with half-wave potentials (E₁/₂) of approximately -0.82 V and -1.09 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference. sciforum.net The introduction of an amino group, such as the 4-toluidino group, would be expected to alter these redox potentials. The study of these potentials provides insight into the electron-accepting and -donating properties of the molecule, which are crucial for many of its potential applications. nih.gov

Table 4: Half-Wave Potentials for 1,4-Naphthoquinone

| Redox Process | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |

|---|---|---|---|

| Q/Q•⁻ | -0.82 | [bmim][BF₄] | sciforum.net |

| Q•⁻/Q²⁻ | -1.09 | [bmim][BF₄] | sciforum.net |

Theoretical and Computational Chemistry Studies of 4 4 Toluidino 1,2 Naphthalenedione

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For compounds related to 4-(4-toluidino)-1,2-naphthalenedione, DFT calculations have been employed to determine key electronic properties.

Researchers have utilized DFT to analyze the electronic characteristics of various 1,4-naphthoquinone (B94277) derivatives. scielo.br These studies often involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, in a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations provided insights into how different substituents on the phenylamino (B1219803) group influence the electronic properties of the naphthoquinone core. scielo.br These calculations can predict how structural modifications will affect the molecule's ability to participate in chemical reactions, which is vital for designing new compounds with specific activities. nih.govnih.gov

This table is a representative example based on typical DFT studies of similar compounds.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving naphthoquinone derivatives. By simulating the reaction pathways, chemists can understand the step-by-step process of a chemical transformation, identify transition states, and calculate activation energies.

For example, computational studies on the reactions of naphthylamines with other molecules have helped to understand the formation of various products. mdpi.com These models can predict the most likely reaction pathways under different conditions, such as the presence of an acid or a base. This predictive capability is invaluable for optimizing synthetic routes to desired products and minimizing the formation of unwanted byproducts.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This creates an "energy landscape" that shows the different shapes the molecule can adopt and the energy barriers between them. nih.govnih.govresearchgate.net

For a flexible molecule like this compound, which has a rotatable bond between the toluidine and naphthalenedione moieties, conformational analysis is crucial. Computational methods can map out the potential energy surface as a function of the key dihedral angles, revealing the most stable (lowest energy) conformations. nih.gov Understanding the preferred conformation is essential for predicting how the molecule will interact with biological targets. nih.gov

Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. scielo.brresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

For derivatives of 1,4-naphthoquinone, theoretical calculations of vibrational frequencies (IR spectra) have shown good agreement with experimental results. scielo.brresearchgate.net For example, DFT calculations can accurately predict the stretching frequencies of the carbonyl (C=O) and amine (N-H) groups, which are characteristic features in the IR spectra of these compounds. scielo.br Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the bands observed in UV-Vis spectra. This correlation between theoretical and experimental data provides a high degree of confidence in the structural assignments of new molecules. scielo.br

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Naphthoquinone Derivative

| Spectroscopic Technique | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) | Assignment |

|---|---|---|---|

| FT-IR | ~3300 | ~3300 | N-H stretching |

| FT-IR | ~1670 | ~1670 | C=O stretching |

This table is a representative example based on typical studies of similar compounds.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.comnih.govbiointerfaceresearch.com This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. nih.govmdpi.com

For naphthoquinone derivatives, which are known to exhibit a range of biological activities including anticancer and antimicrobial effects, molecular docking studies are crucial. nih.govthebioscan.comnih.gov These simulations can identify the specific binding site on a target protein and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.commdpi.com For instance, docking studies have been used to investigate the interactions of naphthoquinone derivatives with enzymes like neuraminidase and various protein kinases. nih.govnih.gov

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon binding. nih.gov These simulations offer a dynamic view of the interaction, complementing the static picture provided by molecular docking.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Naphthoquinone |

| 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone |

| Naphthylamine |

| 1,2-Naphthoquinone (B1664529) |

| 2,6-Naphthoquinone |

Mechanistic Investigations into the Chemical and Biological Reactivity of 4 4 Toluidino 1,2 Naphthalenedione

Redox Chemistry and its Role in Biological Systems

The redox properties of quinones are central to their biological activities. This is largely attributed to their ability to accept one or two electrons, forming semiquinone and hydroquinone (B1673460) species, respectively. nih.gov This process can lead to the generation of reactive oxygen species and interfere with cellular redox balance.

Generation of Reactive Oxygen Species (ROS) via Quinone Redox Cycling

The 1,2-naphthoquinone (B1664529) core of 4-(4-Toluidino)-1,2-naphthalenedione is susceptible to enzymatic reduction, for instance by NADPH-cytochrome P450 reductase, to its semiquinone radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent quinone, with the concomitant formation of a superoxide (B77818) anion radical. This process, known as redox cycling, can lead to the production of other reactive oxygen species (ROS) such as hydrogen peroxide and the highly reactive hydroxyl radical. mdpi.com The generation of ROS is a key mechanism behind the cytotoxicity of many naphthoquinone derivatives. nih.gov

Modulation of Cellular Redox Balance

The generation of ROS by naphthoquinones can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. This imbalance can result in damage to cellular macromolecules, including lipids, proteins, and DNA. Cells counteract this by upregulating antioxidant defenses, such as glutathione (B108866) (GSH). Naphthoquinones can deplete cellular GSH levels not only through its role in detoxifying ROS but also through direct conjugation to the quinone moiety. nih.gov

The activity of anilino naphthoquinones has been linked to their redox properties, which can be modulated by the substituents on the aromatic amine ring. mdpi.com This suggests that the toluidino group in this compound plays a role in its interaction with cellular redox systems.

Molecular Interactions with Key Biological Targets

The biological effects of this compound are also dictated by its interactions with various intracellular macromolecules.

DNA Intercalation and Interaction Studies

Specific studies detailing the DNA intercalation or interaction of this compound are not prominently available. However, the planar aromatic structure of the naphthoquinone ring system is a common feature in many DNA intercalating agents.

Enzyme Inhibition Profiles

Naphthoquinones are known to inhibit a variety of enzymes, often through covalent modification of cysteine residues or by interfering with ATP-binding sites.

Topoisomerases: 1,2-Naphthoquinone itself has been identified as a poison for human topoisomerase IIα and IIβ, inducing double-stranded DNA breaks. nih.gov It is plausible that this compound could exhibit similar inhibitory activity, although specific inhibitory concentrations (IC₅₀) have not been reported.

Heat Shock Protein 90 (Hsp90): The Hsp90 protein is another target for some naphthoquinone derivatives. However, no data is currently available regarding the inhibition of Hsp90 by this compound.

P2X7 Receptor: There is no specific information available on the interaction of this compound with the P2X7 receptor.

Monoamine Oxidase B (MAO-B): Research on the inhibition of MAO-B by this specific compound is not available.

In a study evaluating a series of 1,4-naphthoquinone (B94277) derivatives, the compound bearing a 4-CH₃-PhNH moiety, which corresponds to a toluidino group, demonstrated the lowest cytotoxic activity against A549 and Vero cells when compared to other derivatives with different substituents. mdpi.com This suggests that the 4-methyl substituent on the aniline (B41778) ring may reduce its general cytotoxicity.

| Compound | Cytotoxic Activity on A549 Cells (% viability) | Cytotoxic Activity on Vero Cells (% viability) |

| Compound with 4-CH₃-PhNH (4-toluidino) moiety | Highest viability (lowest cytotoxicity) | Highest viability (lowest cytotoxicity) |

| Compound with 4-F-PhNH moiety | Moderate cytotoxicity (52-56% reduction in viability) | Low toxicity |

| Compound with 4-Cl-PhNH moiety | Moderate cytotoxicity (52-56% reduction in viability) | Significant toxicity (53% viability) |

| Compound with 4-Br-PhNH moiety | Moderate cytotoxicity (52-56% reduction in viability) | Low toxicity |

| Compound with 4-C₂H₅O-PhNH moiety | Moderate cytotoxicity (52-56% reduction in viability) | Low toxicity |

| Compound with PhNH moiety | High cytotoxicity | Not specified |

| Compound with 4-HO-PhNH moiety | High cytotoxicity | Not specified |

| This table is based on qualitative descriptions from a study on 1,4-naphthoquinone derivatives and is intended for comparative purposes only, as exact quantitative data for this compound was not provided. mdpi.com |

Mechanisms of Cellular Uptake and Intracellular Distribution

Detailed studies on the cellular uptake and intracellular distribution of this compound are not available. The lipophilicity conferred by the toluidino and naphthoquinone moieties would suggest that passive diffusion across the cell membrane is a likely mechanism of entry. The intracellular fate would then depend on its affinity for various organelles and macromolecules.

The chemical and biological activities of quinones are intrinsically linked to their electronic properties. As highly reactive molecules, they participate in various chemical transformations that dictate their physiological and toxicological effects. The reactivity of this compound is primarily governed by the electrophilic nature of the 1,2-dicarbonyl system and the electronic influence of the toluidino substituent at the C4 position.

Nucleophilic Addition Reactions with Biological Nucleophiles

The 1,2-naphthoquinone scaffold is a potent electrophile, making it susceptible to attack by biological nucleophiles. This reactivity is a cornerstone of the biological effects of many quinone derivatives. The principal mechanism involves the covalent modification of cellular macromolecules, such as proteins and DNA, through nucleophilic addition reactions.

The primary sites for nucleophilic attack on the this compound molecule are the carbon atoms of the quinone ring, particularly the C3 position. The presence of the electron-donating toluidino group at C4 modulates the electrophilicity of the ring system. Biological nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., glutathione), are key reactants in these processes. nih.govnih.gov

The general mechanism for nucleophilic addition to a 1,2-naphthoquinone system is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons or, more commonly, via a Michael-type 1,4-addition to the α,β-unsaturated ketone system, which is then followed by tautomerization. For 4-substituted-1,2-naphthoquinones, direct nucleophilic substitution at other positions can also occur. For instance, studies on analogous 1,2-naphthoquinone-4-sulfonates demonstrate that nucleophilic amines can readily displace the sulfonate group at the C4 position. nih.gov

In the context of this compound, the reaction with a biological thiol (R-SH), such as cysteine or glutathione, would likely proceed via nucleophilic attack at the C3 position. This would result in the formation of a covalent adduct and the reduction of the quinone moiety to a hydroquinone. This process of forming covalent bonds with tissue nucleophiles is a recognized mechanism through which quinones exert their biological actions. jst.go.jp

| Reaction Type | Biological Nucleophile | Description |

| Thiol Addition | Cysteine, Glutathione | Covalent modification of proteins and peptides through the formation of a carbon-sulfur bond, typically at the C3 position of the naphthoquinone ring. |

| Amine Addition | Lysine (B10760008), Arginine | Potential for covalent modification of proteins via reaction with the ε-amino group of lysine or the guanidinium (B1211019) group of arginine, though generally less reactive than thiols. |

This table summarizes potential nucleophilic addition reactions of this compound with common biological nucleophiles based on the general reactivity of quinones.

Tautomerism and Isomerization Processes in Solution and Solid State

This compound can exist in different tautomeric forms due to the migration of a proton. This structural isomerism is crucial as different tautomers can exhibit distinct chemical reactivities and physical properties. The primary tautomeric equilibrium for this compound is between the keto-amine form (this compound) and the enol-imine form (4-(4-methylphenyl)imino-2-hydroxy-1-naphthalenone).

Research on 4-arylamino-1,2-naphthoquinones has demonstrated that the predominant tautomeric form is highly dependent on the solvent environment. jst.go.jp In neutral solvents, the molecule primarily exists as the 1,2-dioxo (keto-amine) tautomer. However, in basic solvents, the equilibrium shifts towards the enol-imine tautomer. jst.go.jp This shift is attributed to the stabilization of the enolate form in more polar, basic media.

The tautomeric equilibrium can be represented as follows:

Spectroscopic studies, particularly using 13C NMR, have been instrumental in elucidating the dominant tautomeric forms in various solvents. The chemical shifts of the carbonyl carbons (C1 and C2) and the carbon bearing the imino/amino group (C4) are sensitive indicators of the tautomeric state.

| Solvent | Predominant Tautomer | Spectroscopic Evidence |

| Neutral (e.g., DMSO-d6) | Keto-amine (1,2-dioxo form) | 13C NMR chemical shifts are consistent with two distinct carbonyl carbons. jst.go.jp |

| Weakly Basic (e.g., Pyridine-d5) | Enol-imine (1-oxo-2-hydroxy-4-imino form) | Significant changes in 13C NMR chemical shifts indicating a shift in electron density consistent with the enol-imine structure. jst.go.jp |

| Aqueous Base (e.g., NaOH in D2O) | Anion of the Enol-imine form | The spectrum shows changes corresponding to the deprotonation of the enolic hydroxyl group. jst.go.jp |

This table outlines the solvent-dependent tautomeric equilibrium for 4-arylamino-1,2-naphthoquinones, which is directly applicable to this compound. Data is based on findings from a study on 4-amino- and 4-arylamino-1,2-naphthoquinones. jst.go.jp

In the solid state, the specific tautomer that crystallizes will depend on the intermolecular forces, such as hydrogen bonding, and crystal packing energies. The ability to exist in different tautomeric forms in solution is a critical factor in the reaction pathways of this compound, as each tautomer presents a different set of reactive sites. For example, the enol-imine tautomer possesses a nucleophilic enolate oxygen and a potentially more reactive imine carbon compared to the keto-amine form.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 4 Toluidino 1,2 Naphthalenedione Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(4-Toluidino)-1,2-naphthalenedione analogues is profoundly influenced by the nature and position of substituents on both the naphthalenedione and the toluidino rings. Systematic studies have revealed key structural features that govern the potency and selectivity of these compounds, particularly in the context of their anticancer properties.

The position of the amino linkage to the naphthalenedione core is a critical determinant of activity. While both 1,2- and 1,4-naphthoquinone (B94277) scaffolds are common, the 1,2-isomers often exhibit distinct biological profiles. Within the 4-arylamino-1,2-naphthoquinone series, modifications to the aniline (B41778) ring have been extensively explored. The presence and location of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby impacting its interaction with biological targets.

For instance, in a series of anilino-1,4-naphthoquinone derivatives evaluated for their anticancer and EGFR inhibitory potentials, the compound bearing a 4-methyl substituent on the phenyl ring (analogous to a p-toluidino group) demonstrated significant potency. acs.orgnih.gov This highlights the favorable contribution of a small, electron-donating group at the para position of the aniline ring.

The following interactive data table summarizes the cytotoxic activity of a series of anilino-1,4-naphthoquinone derivatives, including a 4-methyl substituted analogue, against various human cancer cell lines. This data underscores the influence of substituents on the aniline ring on anticancer potency.

| Compound | Substituent (R) | HuCCA-1 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | A549 (IC₅₀, μM) | MOLT-3 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) | T47D (IC₅₀, μM) |

| 3 | 4-CH₃ | 13.97 | 27.91 | 13.06 | 1.75 | 10.37 | 12.34 |

| 8 | 4-OH | 11.68 | 20.35 | 13.56 | 2.50 | 7.82 | 11.68 |

| 10 | 4-CF₃ | 15.52 | 22.86 | 20.94 | 2.11 | 9.86 | 13.11 |

Data sourced from a study on anilino-1,4-naphthoquinones as potent EGFR tyrosine kinase inhibitors. acs.org

Furthermore, substitutions on the naphthoquinone ring itself play a crucial role. Halogenation, for example, has been shown to be essential for potent anticancer activity in some series of anilino-1,4-naphthoquinones. acs.org The interplay between substituents on both aromatic systems allows for the fine-tuning of the molecule's biological activity.

Rational Design of Novel Chemical Entities Based on the Naphthoquinone Scaffold

The naphthoquinone scaffold is considered a "privileged structure" in drug discovery, owing to its presence in numerous natural products with diverse biological activities. nih.gov This has spurred significant efforts in the rational design of novel chemical entities based on this core, including analogues of this compound.

One key approach involves leveraging computational methods to guide the design process. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, has been employed to identify the key structural features of substituted 1,4-naphthoquinones that influence their anticancer activities. elsevierpure.comnih.gov These models have highlighted the importance of parameters such as polarizability, van der Waals volume, electronegativity, and dipole moment in determining cytotoxic potency. elsevierpure.com

Molecular docking studies have also been instrumental in the rational design of naphthoquinone-based inhibitors. By simulating the binding of these molecules to the active sites of specific biological targets, researchers can predict their inhibitory potential and design modifications to enhance binding affinity. For example, molecular modeling has been used to elucidate the binding modes of anilino-1,4-naphthoquinones to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.orgnih.gov These studies have revealed that van der Waals forces play a major role in the accommodation of these compounds within the active site. acs.org

Another important principle in the rational design of this compound analogues is the concept of bioisosteric replacement. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the 4-arylamino-1,2-naphthoquinone scaffold, bioisosteric replacements could be explored for the toluidine moiety to modulate properties such as solubility, metabolic stability, and target selectivity.

Development of this compound as a Chemical Probe for Biological Processes

The inherent fluorescent properties of many aminonaphthoquinone derivatives make them attractive candidates for development as chemical probes to visualize and study biological processes. 160.153.132 These molecules can be used in cellular imaging applications to track their localization and interaction with subcellular components.

While specific studies detailing the use of this compound as a fluorescent probe are emerging, the broader class of 4-aryl/alkylamino-1,2-naphthoquinones has been shown to exhibit fluorescence emission in the visible region. nih.gov This intrinsic fluorescence, coupled with their biological activity, opens up the possibility of using these compounds as "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities.

The development of a chemical probe requires several key attributes, including cell permeability, specific targeting of a biological molecule or organelle, and a measurable change in a physical property (such as fluorescence) upon interaction with its target. The lipophilic nature of the this compound scaffold suggests good cell permeability.

Future research in this area could focus on:

Characterizing the photophysical properties of this compound and its analogues in detail, including their quantum yields and photostability.

Investigating the subcellular localization of these compounds in living cells using fluorescence microscopy.

Developing analogues with enhanced fluorescent properties or with specific functionalities that allow for targeted labeling of cellular components.

Utilizing these compounds as probes to identify their biological targets through techniques such as affinity chromatography or photo-affinity labeling.

The ability to visualize the distribution and interaction of these bioactive molecules within a cellular context would provide invaluable insights into their mechanism of action and facilitate the design of more effective and selective therapeutic agents.

Broader Research Applications and Future Directions for 4 4 Toluidino 1,2 Naphthalenedione

Contributions to Medicinal Chemistry Research Beyond Traditional Drug Discovery

While many naphthoquinone derivatives are evaluated as potential anticancer or antimicrobial drugs, their utility in medicinal chemistry is not confined to therapeutic applications. mdpi.com Compounds like 4-(4-Toluidino)-1,2-naphthalenedione can serve as valuable research tools to probe biological systems and elucidate complex cellular mechanisms.

The core activity of naphthoquinones is linked to their redox properties, which can induce oxidative stress through the generation of reactive oxygen species (ROS). brieflands.com This characteristic makes them excellent molecular probes for studying cellular responses to oxidative stress. By introducing specific substituents like the toluidino group, researchers can finely tune the redox potential of the molecule. This allows for the systematic investigation of how varying levels of ROS generation affect specific signaling pathways, protein function, and cell fate, contributing to a deeper understanding of redox biology.

Furthermore, substituted anilino-naphthoquinones have been identified as inhibitors of key cellular enzymes, such as EGFR tyrosine kinase. nih.gov Rather than being developed solely as a drug, this compound could be employed as a lead compound in structure-activity relationship (SAR) studies. mdpi.com By synthesizing and testing a series of analogs, medicinal chemists can map the binding pockets of enzymes and understand the specific interactions required for inhibition. This knowledge is crucial for the rational design of more potent and selective inhibitors for various therapeutic targets.

Table 1: Applications in Medicinal Chemistry Research

| Research Application | Description |

|---|---|

| Molecular Probes | Used to study cellular redox biology and the effects of oxidative stress on signaling pathways. brieflands.commdpi.com |

| Enzyme Inhibition Studies | Serve as a scaffold to investigate the inhibition mechanisms of kinases and other enzymes. nih.gov |

| SAR Studies | Act as a foundational structure for creating libraries of compounds to map enzyme active sites. mdpi.com |

Exploration in Advanced Materials Science and Pigment Technologies

Naphthoquinones have a long history as dyes and pigments due to the presence of a chromophore in their chemical structure. nih.gov The introduction of an amino group, such as the 4-toluidino substituent, acts as a powerful auxochrome, which can significantly modify the electronic and optical properties of the parent 1,2-naphthoquinone (B1664529). This substitution can shift the absorption of light to longer wavelengths, resulting in deeper and more intense colors.

The extended π-conjugated system of this compound makes it a candidate for investigation in the field of organic electronics. The ability of the molecule to participate in redox reactions suggests potential applications in electrochromic devices, where a material changes color in response to an electrical voltage. The specific electronic properties conferred by the toluidino group could be harnessed for the development of novel organic semiconductors or components in dye-sensitized solar cells.

Research in this area would involve characterizing the photophysical properties of the compound, such as its absorption and emission spectra, and evaluating its performance in electronic devices. The structural modifications of the naphthoquinone core offer a strategy to design new functional materials with tailored optical and electronic characteristics.

Development as Advanced Analytical Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. researchgate.net Reagents are used to attach a "tag" to the target molecule, which can be a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. libretexts.org

The parent compound, 1,4-naphthoquinone (B94277), has been successfully used as a pre-column derivatization reagent for the liquid chromatography (LC) analysis of aliphatic thiols. nih.gov The reaction between the quinone and the thiol creates a new, highly colored adduct that can be easily detected.

Building on this principle, this compound offers potential as a next-generation derivatization reagent. Its key advantages could include:

Enhanced Sensitivity: The larger, more complex chromophoric system of the molecule may lead to a higher molar absorptivity, allowing for the detection of analytes at lower concentrations.

Selective Reactivity: The specific electronic nature of the 1,2-dione system, modulated by the amino substituent, could be exploited to achieve selective reactivity towards different functional groups, enabling the targeted analysis of specific classes of compounds in complex mixtures. nih.gov

Tunable Detection: The wavelength of maximum absorbance can be tuned by modifying the substituent on the amino group, providing flexibility in analytical method development.

Future work would involve studying the reactivity of this compound with various analytes and optimizing reaction conditions to develop robust and sensitive analytical methods.

Future Perspectives in the Academic Research and Design of Naphthoquinone Derivatives

The compound this compound stands as a representative of a promising but relatively underexplored class of 1,2-naphthoquinone derivatives. Future academic research is poised to unlock the full potential of this and related molecules.

A primary direction is the systematic synthesis and characterization of a library of 4-amino-1,2-naphthoquinone (B1620441) analogs. By varying the electronic and steric properties of the amine substituent, researchers can establish clear structure-property relationships. This foundational work would correlate specific molecular features with outcomes in redox potential, optical properties, and biological activity, providing a valuable dataset for future rational design efforts.

In medicinal chemistry , the focus will likely shift towards using these compounds as sophisticated biological probes. The unique reactivity of the 1,2-dione moiety, compared to the more studied 1,4-diones, could be exploited to target different biological nucleophiles or enzymes, offering new ways to investigate cellular processes. researchgate.net

For materials science , the future lies in integrating these molecules into functional materials. Research could explore their use as building blocks for conductive polymers, as active components in chemical sensors, or as novel pigments with unique optical properties like solvatochromism.

Finally, in analytical chemistry , the development of these compounds as a new class of derivatization reagents is a promising frontier. Tailoring the molecule for high selectivity towards specific biomarkers could lead to the creation of new diagnostic tools and advanced analytical methods. nih.govnih.gov

Table 2: Future Research Directions

| Research Area | Objective | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Create a diverse library of 4-amino-1,2-naphthoquinone derivatives. | Establish structure-property relationships to guide rational design. |

| Medicinal Chemistry | Utilize derivatives as probes to study enzyme function and cellular pathways. | Uncover novel biological targets and mechanisms of action. researchgate.netnih.gov |

| Materials Science | Incorporate these molecules into polymers, sensors, or optoelectronic devices. | Development of new smart materials and functional pigments. |

| Analytical Chemistry | Develop selective derivatization reagents for complex sample analysis. | Creation of highly sensitive diagnostic and analytical tools. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.